Cas no 929557-82-4 (8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester)

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester is a specialized spirocyclic compound featuring a reactive thiol group and an ester functionality. Its unique structure, combining a spiro[4.5]decene core with a 1,4-dioxa ring system, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and functionalized spiro compounds. The presence of both a thiol and an ester group allows for versatile derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. This compound is particularly useful for researchers developing sulfur-containing scaffolds or exploring spirocyclic architectures.
8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester structure
929557-82-4 structure
Product Name:8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester
CAS No:929557-82-4
MF:C11H16O4S
MW:244.307342529297
CID:4934116
Update Time:2025-06-08

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester
    • ethyl 8-mercapto-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
    • ethyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
    • Inchi: 1S/C11H16O4S/c1-2-13-10(12)8-7-11(4-3-9(8)16)14-5-6-15-11/h16H,2-7H2,1H3
    • InChI Key: PYUWFXMEEAINCM-UHFFFAOYSA-N
    • SMILES: SC1=C(C(=O)OCC)CC2(CC1)OCCO2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 318
  • XLogP3: 1
  • Topological Polar Surface Area: 45.8

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester Pricemore >>

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Additional information on 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester

Comprehensive Overview of 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester (CAS No. 929557-82-4)

The compound 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester (CAS No. 929557-82-4) is a highly specialized chemical entity with a unique spirocyclic structure. This molecule features a 1,4-dioxa ring system fused with a spiro[4.5]decene scaffold, further functionalized with a mercapto (-SH) group and an ethyl ester moiety. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

In recent years, the demand for spirocyclic compounds has surged due to their diverse biological activities and applications in drug discovery. Researchers are increasingly exploring 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester as a building block for designing novel therapeutics targeting inflammation, metabolic disorders, and neurodegenerative diseases. Its thiol functionality allows for selective conjugation reactions, making it a versatile tool in bioconjugation and prodrug development.

The synthesis of CAS No. 929557-82-4 typically involves multi-step organic transformations, including cyclization, oxidation, and esterification. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, addressing the growing interest in sustainable and efficient synthetic methodologies. These innovations align with the pharmaceutical industry's focus on green chemistry and process intensification.

From an analytical perspective, 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester is characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. Its purity and stability are critical parameters, especially when used in sensitive applications such as peptide modification or polymer chemistry. Stability studies under various pH and temperature conditions are essential to ensure its suitability for long-term storage and industrial use.

The compound's spirocyclic core has attracted attention in material science, where it serves as a precursor for functional polymers and smart materials. Its ability to undergo controlled polymerization reactions makes it a candidate for developing self-healing coatings and stimuli-responsive systems. These applications are particularly relevant in the context of renewable energy and electronic devices, where advanced materials play a pivotal role.

In the realm of medicinal chemistry, derivatives of CAS No. 929557-82-4 have shown promise as enzyme inhibitors and receptor modulators. Computational studies, including molecular docking and QSAR modeling, have been conducted to explore its interactions with biological targets. These in silico approaches, combined with high-throughput screening, accelerate the identification of potential drug candidates.

Regulatory compliance is another critical aspect of working with 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester. While it is not classified as hazardous under current guidelines, proper handling protocols must be followed to ensure safety. Material Safety Data Sheets (MSDS) provide detailed information on its storage conditions, personal protective equipment requirements, and waste disposal procedures.

The future prospects for 929557-82-4 are closely tied to advancements in precision medicine and nanotechnology. As researchers uncover new applications for spirocyclic compounds, this molecule may find utility in targeted drug delivery systems and bioimaging agents. Collaborative efforts between academia and industry will be key to unlocking its full potential.

For those seeking further technical details, peer-reviewed journals and patent databases offer extensive literature on 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester synthesis and applications. Keywords such as "spirocyclic thiol derivatives", "ethyl ester functionalization", and "CAS 929557-82-4 applications" can help refine search results for specific use cases.

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